molecular formula C16H20ClNO4 B13769653 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride CAS No. 73771-78-5

2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride

Cat. No.: B13769653
CAS No.: 73771-78-5
M. Wt: 325.79 g/mol
InChI Key: URGONFZGZXWZAA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing nitrogen and oxygen atoms, attached to the chromone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the morpholine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-7-methoxy-8-dimethylamino-methylflavone hydrochloride: Known for its central nervous system stimulant activity.

    7-Methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-4H-1-benzopyran-4-one: Another chromone derivative with similar structural features.

Uniqueness

2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and methoxy group contribute to its solubility and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73771-78-5

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

7-methoxy-2,3-dimethyl-8-morpholin-4-ium-4-ylchromen-4-one;chloride

InChI

InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-16-12(15(10)18)4-5-13(19-3)14(16)17-6-8-20-9-7-17;/h4-5H,6-9H2,1-3H3;1H

InChI Key

URGONFZGZXWZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[NH+]3CCOCC3)OC)C.[Cl-]

Origin of Product

United States

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